molecular formula C6H7BF5K B6243567 potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide CAS No. 2416056-36-3

potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide

Cat. No.: B6243567
CAS No.: 2416056-36-3
M. Wt: 224
InChI Key:
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Description

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is a chemical compound with the molecular formula C6H7BF5K. This compound is known for its unique structure, which includes a cyclopropyl ring and multiple fluorine atoms. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. This reaction results in the formation of the desired trifluoroboranuide compound. The process is generally carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.

Scientific Research Applications

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroboranuide group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes . The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the difluorocyclopropyl group.

    Potassium difluorocyclopropyltrifluoroborate: Similar but without the cyclopropyl group.

Uniqueness

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is unique due to the presence of both cyclopropyl and difluorocyclopropyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and research applications.

Properties

CAS No.

2416056-36-3

Molecular Formula

C6H7BF5K

Molecular Weight

224

Purity

95

Origin of Product

United States

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